molecular formula C16H21N3O3 B5079462 3,5-dimethyl-4-[5-(4-nitrophenoxy)pentyl]-1H-pyrazole

3,5-dimethyl-4-[5-(4-nitrophenoxy)pentyl]-1H-pyrazole

Cat. No.: B5079462
M. Wt: 303.36 g/mol
InChI Key: VHFDQTNARFGGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-4-[5-(4-nitrophenoxy)pentyl]-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitrophenoxy group attached to a pentyl chain, which is further connected to the pyrazole ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-4-[5-(4-nitrophenoxy)pentyl]-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Pentyl Chain: The pentyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced through nucleophilic aromatic substitution reactions involving nitrophenol and an appropriate leaving group on the pentyl chain.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • The compound can be used as a building block in the synthesis of more complex heterocyclic systems.
  • It serves as a precursor for the development of new materials with specific properties.

Biology:

  • The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
  • It can be used in the study of enzyme interactions and inhibition.

Medicine:

  • Potential applications in the development of pharmaceuticals targeting specific pathways or receptors.
  • Research into its effects on various biological systems and potential therapeutic uses.

Industry:

  • Used in the synthesis of specialty chemicals and materials.
  • Potential applications in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-[5-(4-nitrophenoxy)pentyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. The compound’s effects are mediated through its ability to modulate biochemical pathways, potentially leading to changes in cellular functions.

Comparison with Similar Compounds

    3,5-dimethyl-4-nitrophenol: A related compound with a similar nitrophenoxy group but lacking the pentyl chain and pyrazole ring.

    3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative without the nitrophenoxy and pentyl groups.

    3,5-dimethyl-4-nitropyridine 1-oxide: Another compound with a nitrophenoxy group but with a pyridine ring instead of a pyrazole ring.

Uniqueness:

  • The presence of both the nitrophenoxy group and the pentyl chain attached to the pyrazole ring makes 3,5-dimethyl-4-[5-(4-nitrophenoxy)pentyl]-1H-pyrazole unique.
  • Its structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs.

Properties

IUPAC Name

3,5-dimethyl-4-[5-(4-nitrophenoxy)pentyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-12-16(13(2)18-17-12)6-4-3-5-11-22-15-9-7-14(8-10-15)19(20)21/h7-10H,3-6,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFDQTNARFGGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.